

Endocrine Disrupting Properties of Vinclozolin Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Vinclozolin*

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This technical guide provides a comprehensive overview of the endocrine-disrupting properties of the fungicide **Vinclozolin** and its primary metabolites. **Vinclozolin**, a dicarboximide fungicide, is known to interfere with the endocrine system, primarily by acting as an antagonist to the androgen receptor (AR). Its metabolites, particularly M1 (2-[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are considered the active agents responsible for its antiandrogenic effects.^{[1][2][3][4][5]} This guide delves into the molecular mechanisms of action, presents quantitative data from key experimental assays, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Mechanism of Action: Androgen Receptor Antagonism and Beyond

The primary endocrine-disrupting mechanism of **Vinclozolin** metabolites is their ability to act as competitive antagonists of the androgen receptor.^{[2][3]} Both M1 and M2 bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This competitive inhibition blocks the conformational changes in the AR that are necessary for its subsequent translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and the recruitment of coactivators, ultimately leading to the inhibition of androgen-dependent gene transcription.^{[1][6]}

Studies have shown that M2 is a significantly more potent AR antagonist than M1.^[1] While the parent compound, **Vinclozolin**, exhibits weak affinity for the AR, its in vivo effects are primarily attributed to its rapid metabolism to M1 and M2.^[2]

Beyond androgen receptor antagonism, research suggests that **Vinclozolin** and its metabolites may interact with other steroid hormone receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), where they generally exhibit antagonistic activity.^[7] Furthermore, some studies indicate that these compounds may act as weak agonists for estrogen receptors (ER α and ER β).^[7]

Vinclozolin has also been shown to affect steroidogenesis, the metabolic pathway that produces steroid hormones. In vitro studies using the H295R human adrenocortical carcinoma cell line have demonstrated that **Vinclozolin** can decrease the production of testosterone while simultaneously increasing the production of estradiol.^{[8][9]}

Quantitative Data on Endocrine Disrupting Activities

The following tables summarize the quantitative data on the endocrine-disrupting properties of **Vinclozolin** and its metabolites from various in vitro assays.

Table 1: Androgen Receptor Binding Affinity

Compound	Assay Type	Species/Cel I Line	Endpoint	Value (μM)	Reference
Vinclozolin	Competitive Binding	Rat Prostate Cytosol	Ki	> 700	[2]
Metabolite M1	Competitive Binding	Rat Prostate Cytosol	Ki	92	[2]
Metabolite M2	Competitive Binding	Rat Prostate Cytosol	Ki	9.7	[2]

Table 2: Antiandrogenic Activity in Reporter Gene Assays

Compound	Assay Type	Cell Line	Endpoint	Value	Reference
Vinclozolin	AR-Mediated Reporter Gene Assay	Yeast	Antiandrogenic Activity	Observed at $\geq 10^{-6}$ M	[10]
Metabolite M2	AR-Mediated Reporter Gene Assay	Not Specified	Relative Potency	50-fold more potent inhibitor than M1	[1]

Table 3: Effects on Steroid Hormone Production in H295R Cells

Compound	Hormone Measured	Effect	Lowest Observed Effect Concentration (LOEC)			Reference
			Concentration (LOEC)	Maximum Fold Change	Reference	
Vinclozolin	Testosterone	Decrease	-	-	[8]	
Vinclozolin	Estradiol	Increase	10 μ M	1.99	[11]	
Vinclozolin	Progesterone	Decrease	-	-	[8]	
Vinclozolin	17 α -OH-progesterone	Decrease	-	-	[11]	
Vinclozolin	Androstenedione	Decrease	-	-	[11]	

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the endocrine-disrupting properties of **Vinclozolin** and its metabolites.

Competitive Androgen Receptor Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

- Rat ventral prostate cytosol (source of AR)
- Radiolabeled androgen (e.g., [³H]-R1881)
- Unlabeled R1881 (for standard curve)
- Test compounds (**Vinclozolin**, M1, M2)
- Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
- Hydroxyapatite (HAP) slurry
- Scintillation cocktail
- 96-well microplates
- Scintillation counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled R1881 in the assay buffer. The radiolabeled ligand is diluted to a final concentration at or below its Kd.
- Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:
 - Total Binding: Radioligand and AR-containing cytosol.
 - Non-specific Binding: Radioligand, AR-containing cytosol, and a saturating concentration of unlabeled R1881.
 - Competitive Binding: Radioligand, AR-containing cytosol, and varying concentrations of the test compound.

- Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
- Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each well to bind the receptor-ligand complexes. Incubate on ice with intermittent shaking. Centrifuge the plate to pellet the HAP.
- Washing: Aspirate the supernatant and wash the HAP pellets with cold assay buffer to remove unbound radioligand.
- Detection: Add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation (Reporter Gene) Assay

Objective: To measure the ability of a test compound to induce or inhibit androgen receptor-mediated gene expression.

Materials:

- A mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
- Cell culture medium and supplements.
- Test compounds (**Vinclozolin**, M1, M2).
- A reference androgen (e.g., DHT).

- A reference antiandrogen (e.g., hydroxyflutamide).
- Lysis buffer.
- Luciferase substrate.
- 96-well cell culture plates.
- Luminometer.

Procedure:

- Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treatment:
 - Agonist Mode: Treat the cells with serial dilutions of the test compound.
 - Antagonist Mode: Treat the cells with a fixed concentration of a reference androgen (e.g., DHT) in the presence of serial dilutions of the test compound.
- Incubation: Incubate the plate for 24-48 hours to allow for gene expression.
- Cell Lysis: Remove the medium and add lysis buffer to each well to release the cellular contents, including the reporter enzyme.
- Detection: Add the luciferase substrate to each well and measure the luminescence using a luminometer.
- Data Analysis:
 - Agonist Mode: Plot the luminescence against the logarithm of the test compound concentration to determine the EC50 value (the concentration that induces a half-maximal response).
 - Antagonist Mode: Plot the percentage of inhibition of the androgen-induced response against the logarithm of the test compound concentration to determine the IC50 value (the

concentration that causes a half-maximal inhibition).

H295R Steroidogenesis Assay (Following OECD TG 456)

Objective: To assess the effect of a test chemical on the production of testosterone and estradiol in a human adrenocortical carcinoma cell line.

Materials:

- H295R human adrenocortical carcinoma cell line.
- Cell culture medium and supplements.
- Test compounds (**Vinclozolin**).
- Positive controls (e.g., forskolin to induce steroidogenesis, prochloraz as an inhibitor).
- Solvent control (e.g., DMSO).
- 24-well cell culture plates.
- ELISA kits or LC-MS/MS for hormone quantification.
- Reagents for assessing cell viability (e.g., MTT assay).

Procedure:

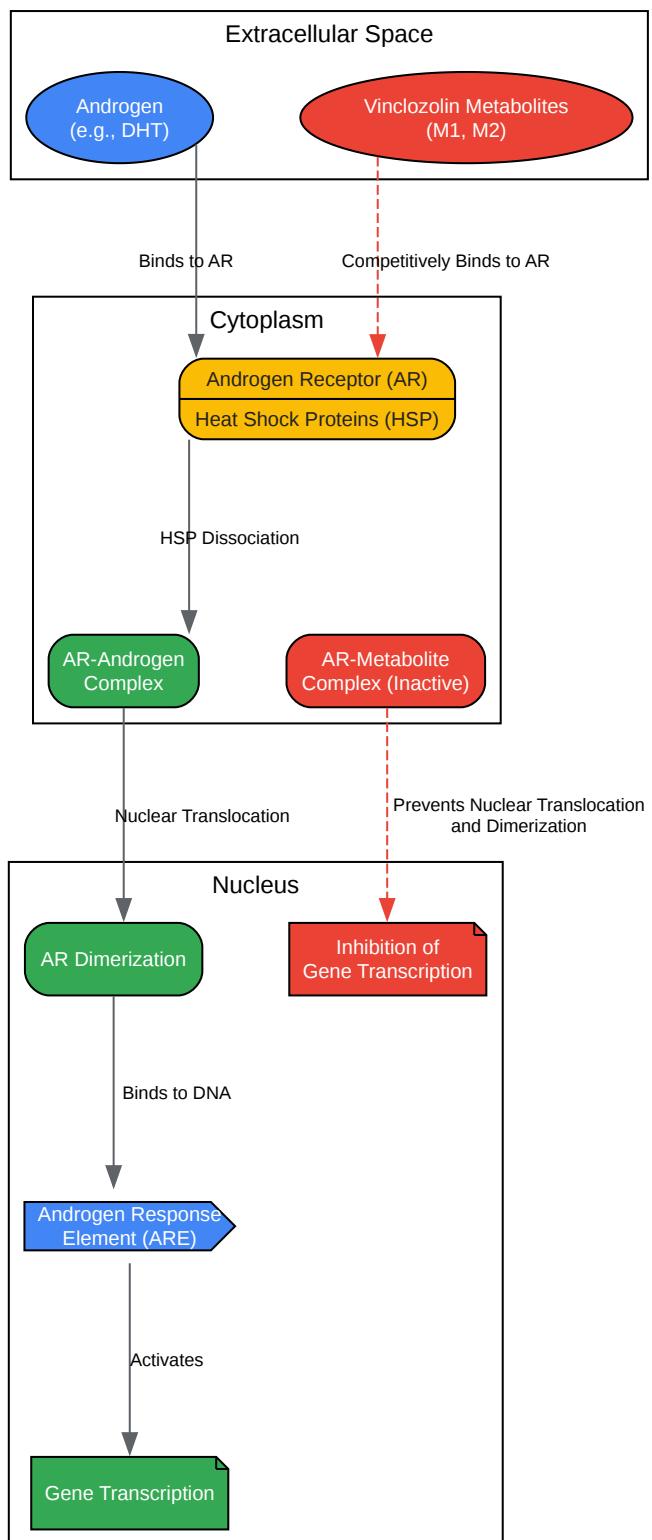
- Cell Seeding and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.
- Exposure: Replace the medium with fresh medium containing seven different concentrations of the test chemical, a solvent control, and positive controls, each in at least triplicate.
- Incubation: Incubate the cells for 48 hours.
- Sample Collection: At the end of the exposure period, collect the cell culture medium for hormone analysis.

- Cell Viability Assessment: Measure cell viability in each well using a suitable method (e.g., MTT assay).
- Hormone Quantification: Measure the concentrations of testosterone and 17β -estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.
- Data Analysis: Normalize the hormone concentrations to the solvent control. Analyze the data for statistically significant changes in hormone production at each concentration of the test chemical. Determine the Lowest Observed Effect Concentration (LOEC) for both testosterone and estradiol.

Visualizing Pathways and Protocols

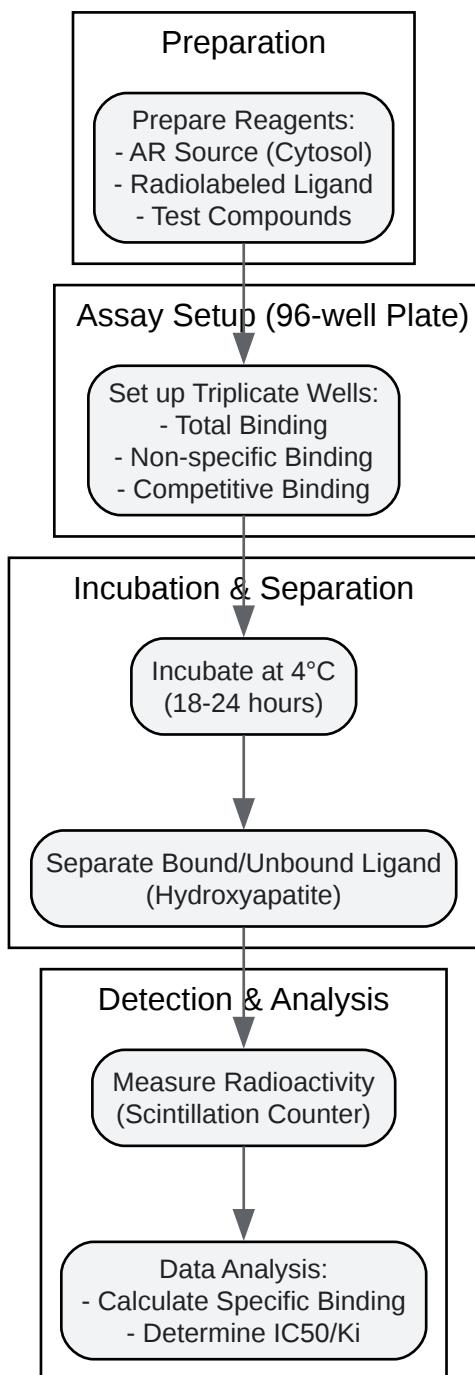
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Antagonistic Action of Vinclozolin Metabolites on Androgen Receptor Signaling

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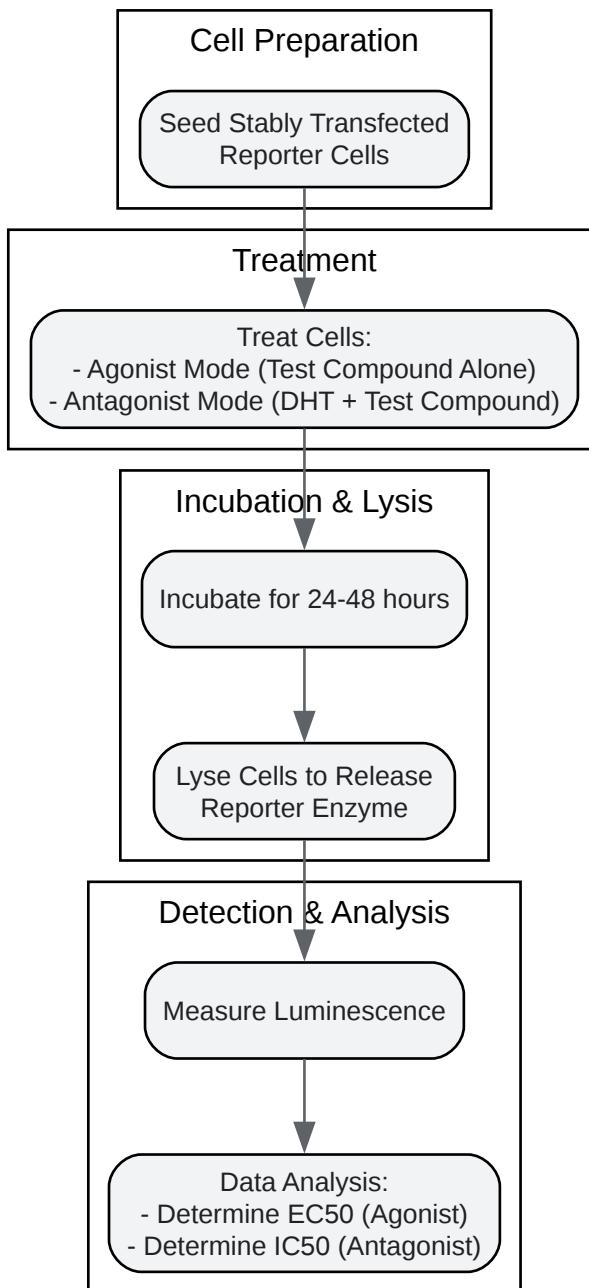
Caption: Antagonistic Action of **Vinclozolin** Metabolites on Androgen Receptor Signaling.

Workflow for Competitive Androgen Receptor Binding Assay

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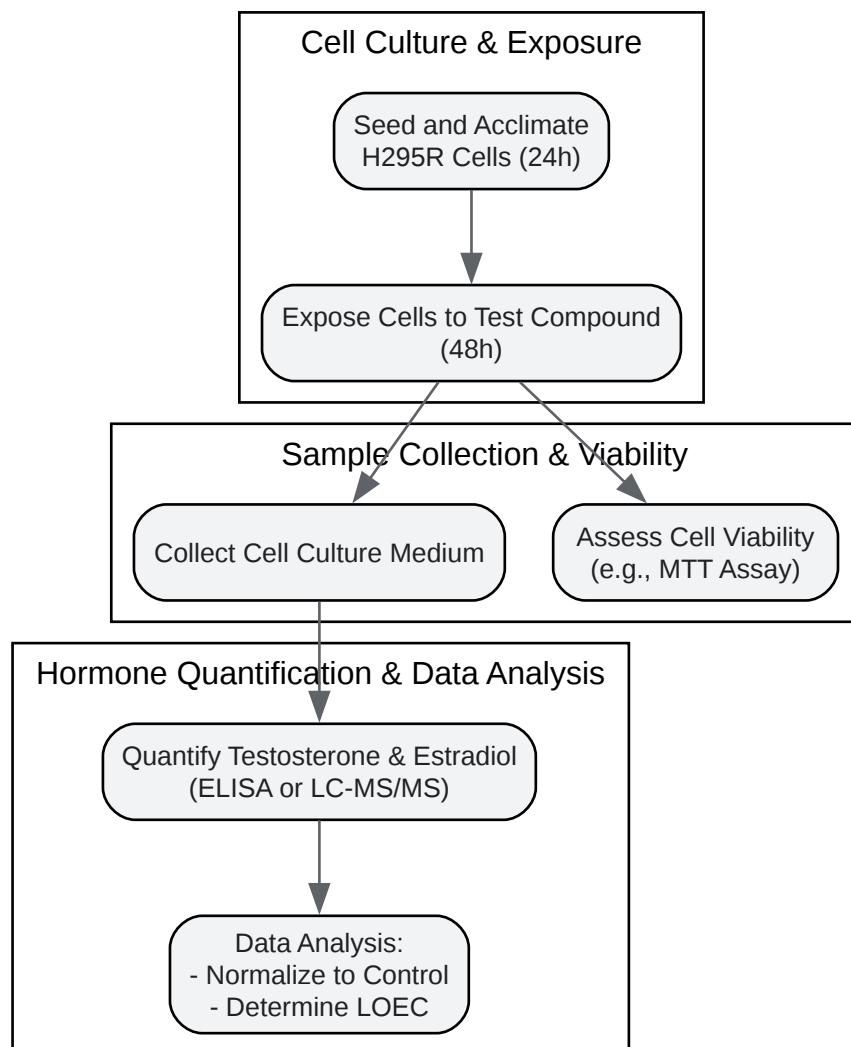
Caption: Workflow for Competitive Androgen Receptor Binding Assay.

Workflow for Androgen Receptor Reporter Gene Assay

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Caption: Workflow for Androgen Receptor Reporter Gene Assay.

Workflow for H295R Steroidogenesis Assay (OECD TG 456)

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Caption: Workflow for H295R Steroidogenesis Assay (OECD TG 456).

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